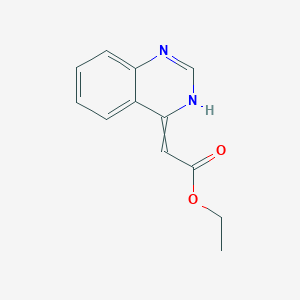
Ethyl (quinazolin-4(3H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of esters like acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in obtaining high yields of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester involves its interaction with specific molecular targets and pathways. The quinazoline ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar esterification reactions.
Methyl butyrate: Another ester with similar chemical properties.
Thioesters: Compounds similar to esters but with a sulfur atom replacing the oxygen atom.
Uniqueness
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is unique due to the presence of the quinazoline ring, which imparts specific biological activities and potential therapeutic applications that are not observed in simpler esters like ethyl acetate or methyl butyrate .
Properties
CAS No. |
65961-75-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 2-(3H-quinazolin-4-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
IFEOVGYHLIYIHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















